[(1H-indol-6-yl)methyl](propyl)amine
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Overview
Description
(1H-indol-6-yl)methylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole moiety is known for its aromaticity and stability, making it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-6-yl)methylamine typically involves the construction of the indole ring followed by functionalization at the 6-position. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For (1H-indol-6-yl)methylamine, the synthesis may proceed as follows:
Formation of the Indole Ring: Phenylhydrazine reacts with an appropriate ketone or aldehyde to form a hydrazone intermediate. This intermediate undergoes cyclization and rearrangement to yield the indole ring.
Functionalization at the 6-Position: The indole ring is then functionalized at the 6-position through various reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Introduction of the Propylamine Group:
Industrial Production Methods
Industrial production of (1H-indol-6-yl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1H-indol-6-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro or carbonyl groups to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogens, nitro groups, or alkyl groups onto the indole ring.
Scientific Research Applications
(1H-indol-6-yl)methylamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. (1H-indol-6-yl)methylamine may be studied for its potential biological effects.
Medicine: The compound can be explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Indole derivatives are used in the production of dyes, pigments, and agrochemicals. (1H-indol-6-yl)methylamine may find applications in these areas as well.
Mechanism of Action
The mechanism of action of (1H-indol-6-yl)methylamine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and mood regulation. Additionally, the compound may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar structure, known for its role as a neurotransmitter and its psychoactive properties.
Serotonin: A naturally occurring indole derivative that acts as a neurotransmitter and is involved in mood regulation.
Indole-3-acetic acid: A plant hormone that regulates growth and development in plants.
Uniqueness
(1H-indol-6-yl)methylamine is unique due to its specific functional groups and potential biological activities. While similar compounds like tryptamine and serotonin are well-studied, (1H-indol-6-yl)methylamine may offer distinct advantages in terms of its chemical reactivity and therapeutic potential.
Properties
IUPAC Name |
N-(1H-indol-6-ylmethyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-6-13-9-10-3-4-11-5-7-14-12(11)8-10/h3-5,7-8,13-14H,2,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVMLIFEXDYSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC2=C(C=C1)C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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